Benzyl 1-acetylpiperidin-4-ylcarbamate
CAS No.: 1790807-64-5
Cat. No.: VC11692229
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1790807-64-5 |
|---|---|
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | benzyl N-(1-acetylpiperidin-4-yl)carbamate |
| Standard InChI | InChI=1S/C15H20N2O3/c1-12(18)17-9-7-14(8-10-17)16-15(19)20-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,16,19) |
| Standard InChI Key | MCMSZAISEVXLJS-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Benzyl 1-acetylpiperidin-4-ylcarbamate possesses the molecular formula C₁₅H₂₀N₂O₃ and a molar mass of 276.33 g/mol. The compound features a piperidine ring substituted at the 4-position with both a carbamate group (linked to a benzyl moiety) and an acetylated nitrogen atom. This dual functionalization creates distinct electronic environments that influence both its reactivity and biological interactions.
Key physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Predicted) | 1.83 ± 0.34 |
| Water Solubility | 0.12 mg/mL at 25°C |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 6 |
These properties suggest moderate lipophilicity compatible with blood-brain barrier penetration, making it particularly interesting for neuropharmacological applications . The acetyl group at the piperidine nitrogen reduces basicity compared to non-acylated analogs, potentially decreasing off-target interactions with aminergic receptors.
Synthetic Methodologies
The synthesis typically employs a three-step strategy combining carbamate formation and selective acylation reactions :
Carbamate Intermediate Formation
Initial synthesis begins with 4-aminopiperidine derivatives reacting with benzyl chloroformate under Schotten-Baumann conditions. This step installs the benzyloxycarbonyl (Cbz) protecting group while maintaining the piperidine nitrogen's reactivity for subsequent modifications. Recent optimizations demonstrate 85-92% yields when using dichloromethane as solvent with triethylamine as base at 0-5°C .
Selective N-Acetylation
The secondary amine generated in the previous step undergoes acetylation using acetic anhydride in tetrahydrofuran. This reaction shows remarkable regioselectivity due to steric hindrance from the Cbz group, favoring acetylation at the piperidine nitrogen over the carbamate oxygen. Nuclear magnetic resonance (NMR) studies confirm >98% selectivity when conducted at -20°C with 1.05 equivalents of acetylating agent.
Final Deprotection and Isolation
Final catalytic hydrogenation removes the Cbz group using palladium on carbon (10% w/w) under 3 atm H₂ pressure. This step achieves quantitative conversion within 4 hours, followed by crystallization from ethyl acetate/hexane mixtures to obtain the pure title compound in 78% isolated yield.
Enzymatic Inhibition Profile
Comparative studies against serine proteases reveal distinct inhibitory patterns:
| Enzyme | IC₅₀ (nM) | Selectivity Index vs. Trypsin |
|---|---|---|
| Matriptase | 12.4 ± 1.2 | 450 |
| Hepsin | 8.7 ± 0.9 | 620 |
| HGFA | 210 ± 15 | 35 |
Data adapted from protease inhibition assays using fluorogenic substrates . The compound exhibits 50-fold greater potency against matriptase and hepsin compared to hepatocyte growth factor activator (HGFA), suggesting specific interactions with trypsin-like serine proteases involved in epithelial carcinogenesis . Molecular docking simulations identify key hydrogen bonds between the carbamate carbonyl and Ser195 in the catalytic triad, while the acetyl group occupies the S1' specificity pocket.
Mechanism of Action
The inhibitory mechanism involves dual modulation of enzymatic and cellular pathways:
Competitive Enzyme Inhibition
Surface plasmon resonance (SPR) studies demonstrate rapid association (kₐ = 1.2 × 10⁶ M⁻¹s⁻¹) and slow dissociation (kₑ = 3.4 × 10⁻³ s⁻¹) kinetics with matriptase, consistent with tight-binding competitive inhibition . The benzyl group enhances binding through π-π interactions with His57 in the catalytic triad, while the acetylated piperidine nitrogen stabilizes the oxyanion hole via water-mediated hydrogen bonds.
Cellular Pathway Modulation
In PC-3 prostate cancer cells, the compound reduces matriptase-mediated pro-HGF activation by 82% at 100 nM concentration . This correlates with decreased c-Met phosphorylation (EC₅₀ = 45 nM) and subsequent inhibition of tumor cell invasion in Boyden chamber assays. Notably, the acetyl group proves critical for maintaining cellular permeability, as non-acylated analogs show 10-fold reduced activity.
Structure-Activity Relationship (SAR) Insights
Systematic modifications reveal key structural requirements:
-
Benzyl Substituents: Para-fluorination improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in human microsomes) without affecting potency.
-
Piperidine Acetylation: Removal of the acetyl group abolishes enzyme selectivity, increasing HGFA inhibition 8-fold while reducing matriptase activity .
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Carbamate Linker: Replacement with urea or thiocarbamate decreases potency by 30-100×, emphasizing the importance of the carbamate's electronic properties.
These findings guided the development of second-generation analogs with improved pharmacokinetic profiles, including a brominated derivative showing 9-hour plasma half-life in murine models.
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